molecular formula C14H20F3N3 B12966901 4-((3,4-Dimethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

4-((3,4-Dimethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

Cat. No.: B12966901
M. Wt: 287.32 g/mol
InChI Key: ARBMPEXZDFTWGR-UHFFFAOYSA-N
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Description

4-((3,4-Dimethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is an organic compound that features a piperazine ring substituted with dimethyl groups and a trifluoromethyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-Dimethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable alkylating agent under controlled conditions.

    Substitution with Dimethyl Groups: The piperazine ring is then substituted with dimethyl groups using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Aniline Moiety: The final step involves the nucleophilic substitution reaction where the piperazine derivative reacts with 3-(trifluoromethyl)aniline under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((3,4-Dimethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

4-((3,4-Dimethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 4-((3,4-Dimethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,4-Dimethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzene
  • 4-((3,4-Dimethylpiperazin-1-yl)methyl)-2-(trifluoromethyl)aniline

Uniqueness

4-((3,4-Dimethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group on the aniline ring, which imparts distinct electronic properties and reactivity compared to its analogs.

Properties

Molecular Formula

C14H20F3N3

Molecular Weight

287.32 g/mol

IUPAC Name

4-[(3,4-dimethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline

InChI

InChI=1S/C14H20F3N3/c1-10-8-20(6-5-19(10)2)9-11-3-4-12(18)7-13(11)14(15,16)17/h3-4,7,10H,5-6,8-9,18H2,1-2H3

InChI Key

ARBMPEXZDFTWGR-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C)CC2=C(C=C(C=C2)N)C(F)(F)F

Origin of Product

United States

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